molecular formula C11H14N2O3 B6506314 2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide CAS No. 1351660-42-8

2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide

Cat. No.: B6506314
CAS No.: 1351660-42-8
M. Wt: 222.24 g/mol
InChI Key: PXOVVBDDGIRQJX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide is a heterocyclic compound featuring a furan ring substituted with methyl groups at positions 2 and 5, and a carboxamide group at position 3 linked to a 5-oxopyrrolidin-3-yl moiety.

Properties

IUPAC Name

2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-6-3-9(7(2)16-6)11(15)13-8-4-10(14)12-5-8/h3,8H,4-5H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOVVBDDGIRQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the carboxamide group. The pyrrolidinone moiety is then attached through a series of condensation reactions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) and sodium borohydride (NaBH4), are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Complexity :

  • The target compound has the lowest molecular weight (222.24 g/mol), while the thiazole derivatives (7b, 7c) are significantly heavier (326.41 g/mol) due to the sulfur-containing thiazole ring and benzyl substituents. The oxazole analog (260.33 g/mol) falls between these extremes .

Heterocyclic Components: The pyrrolidinone in the target compound is a lactam, offering hydrogen-bonding sites (amide group) and enhanced polarity. In contrast, thiazole (7b, 7c) and oxazole analogs contain aromatic heterocycles with sulfur or oxygen, respectively, which may confer distinct electronic and steric properties .

The 5-oxopyrrolidin-3-yl group in the target compound is smaller and more polar, favoring solubility in polar solvents . Substituent position matters: 7c (4-methylbenzyl) has a higher melting point (155–156°C) than 7b (3-methylbenzyl, 116–117°C), likely due to better crystal packing in the para-substituted isomer .

Synthetic Efficiency: The thiazole derivatives (7b, 7c) show high synthesis yields (76–84%), suggesting robust synthetic routes. No data is available for the target compound or the oxazole analog .

Implications of Structural Differences

  • Solubility and Reactivity: The pyrrolidinone group in the target compound may enhance solubility in polar solvents compared to the lipophilic benzyl-thiazole analogs.
  • Biological Activity: Thiazole and oxazole rings are common in pharmaceuticals due to their electron-rich nature and ability to participate in hydrogen bonding. The target compound’s pyrrolidinone moiety could mimic peptide bonds, making it relevant in protease inhibitor design .

Future Research Directions

Further studies should focus on:

  • Experimental determination of the target compound’s physicochemical properties (e.g., melting point, solubility).
  • Biological screening to compare efficacy and toxicity with thiazole/oxazole analogs.
  • Structural analysis using tools like SHELX (commonly employed in crystallography ) to resolve its 3D conformation and intermolecular interactions.

Biological Activity

2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide (CAS No. 1351660-42-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Furan Ring : The initial step includes creating the furan structure.
  • Introduction of Dimethyl Groups : Dimethyl substitution is introduced to enhance biological activity.
  • Attachment of the Pyrrolidinone Moiety : This is achieved through condensation reactions, often using catalysts like palladium on carbon (Pd/C).
  • Final Coupling : The carboxamide group is formed by coupling the pyrrolidinone with the furan ring.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound demonstrated significant cytotoxicity, reducing cell viability in a dose-dependent manner.

Key Findings :

  • The compound exhibited a structure-dependent anticancer activity.
  • Compared to standard chemotherapeutics like cisplatin, it showed promising results with lower cytotoxicity towards non-cancerous cells.

Table 1 summarizes the anticancer activity of various derivatives:

CompoundIC50 (μM)Cell LineRemarks
This compound72 ± 4A549 (Lung)Significant activity
Control (Cisplatin)10 ± 1A549 (Lung)Standard chemotherapeutic

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

Key Findings :

  • The compound was effective against both Gram-positive and Gram-negative bacteria.
  • It exhibited selective antimicrobial activity against resistant strains.

Table 2 summarizes antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Methicillin-resistant S. aureus32
Klebsiella pneumoniae64
Escherichia coli128

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity involved in cellular signaling pathways.

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other similar compounds:

Compound NameStructural FeaturesUnique Aspects
Pyrrolidine DerivativesContains pyrrolidine moietyCommonly exhibits varied biological activities
Furan DerivativesSimple furan structureLacks complex functional groups
2,5-DimethylfuranSimple furan structure with dimethyl groupsLimited biological applications

Case Studies

In a recent study involving a series of oxopyrrolidine derivatives, compounds similar to this compound were evaluated for their anticancer and antimicrobial properties. The results indicated that derivatives containing free amino groups exhibited enhanced anticancer activity while maintaining low toxicity towards normal cells .

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